1,2,4-Tris(trifluoromethyl)benzene CAS 393-05-5 properties
1,2,4-Tris(trifluoromethyl)benzene CAS 393-05-5 properties
An In-Depth Technical Guide to 1,2,4-Tris(trifluoromethyl)benzene (CAS 393-05-5)
Abstract
1,2,4-Tris(trifluoromethyl)benzene is a highly fluorinated aromatic compound characterized by the presence of three powerful electron-withdrawing trifluoromethyl groups asymmetrically substituted on a benzene ring. This unique substitution pattern distinguishes it from its more common 1,3,5-isomer, offering a different spatial and electronic profile for chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, its structure suggests significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl groups are known to confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics to parent molecules. This guide synthesizes available data and provides expert-driven analysis of its physicochemical properties, reactivity, potential synthetic routes, and applications, providing a foundational resource for researchers and developers interested in this specialized chemical entity.
Introduction: The Significance of Trifluoromethylated Arenes
In the landscape of modern chemical and pharmaceutical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its introduction into an aromatic system can dramatically alter the parent molecule's properties. The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the lipophilic nature of the -CF3 group can improve a molecule's ability to cross biological membranes, a critical factor in drug efficacy.[2]
Within this context, poly(trifluoromethyl)benzenes serve as fundamental building blocks. While the symmetrically substituted 1,3,5-isomer is well-documented, 1,2,4-Tris(trifluoromethyl)benzene (CAS 393-05-5) presents a less-explored but equally intriguing scaffold. Its asymmetry provides distinct vectors for functionalization, enabling the design of complex molecules with precisely controlled three-dimensional structures and electronic properties. This guide aims to provide a comprehensive overview of its known characteristics and scientifically-grounded predictions of its behavior to facilitate its use in advanced research applications.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior and potential applications. Below are the core identifiers and known physical properties of 1,2,4-Tris(trifluoromethyl)benzene.
Caption: Molecular structure of 1,2,4-Tris(trifluoromethyl)benzene.
Table 1: Core Identifiers for 1,2,4-Tris(trifluoromethyl)benzene
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 393-05-5 | [3] |
| Molecular Formula | C₉H₃F₉ | [3] |
| Molecular Weight | 282.11 g/mol | [3] |
| InChIKey | Not available |
| Canonical SMILES | C1=C(C=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Table 2: Physicochemical Properties of 1,2,4-Tris(trifluoromethyl)benzene
| Property | Value | Notes |
|---|---|---|
| Physical State | Presumed to be a liquid or low-melting solid at room temperature. | Based on analogous compounds. |
| Boiling Point | Data not available. | Expected to be higher than bis(trifluoromethyl)benzene isomers (b.p. ~114-142 °C).[2][4] |
| Melting Point | Data not available. | |
| Density | Data not available. | Analogous 1,3,5-isomer has a density of 1.514 g/mL.[5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from its nonpolar, fluorinated structure. |
| XLogP3-AA | 4.6 | Computationally predicted value.[3] |
Note: Much of the experimental physicochemical data for this specific isomer is not present in readily available literature. The values for related isomers are provided for context, but experimental determination for the 1,2,4-isomer is required for definitive characterization.
Chemical Profile and Reactivity
The reactivity of 1,2,4-Tris(trifluoromethyl)benzene is dominated by the powerful electron-withdrawing nature of its three -CF3 substituents.
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Electronic Effects : Each trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density from the aromatic ring. This deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, if they proceed at all.
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Directing Effects : For any potential EAS reaction, the directing influence of the existing groups is critical. The -CF3 group is a meta-director. In the 1,2,4-substituted ring, the remaining protons are at positions 3, 5, and 6.
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Position 3: Is ortho to the C2-CF3 and meta to the C1-CF3 and C4-CF3 groups.
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Position 5: Is meta to the C1-CF3 and C2-CF3 groups and ortho to the C4-CF3 group.
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Position 6: Is ortho to the C1-CF3, meta to the C2-CF3, and para to the C4-CF3 group. The cumulative deactivating effect makes predicting the major product complex without experimental data, but substitution is expected to be sluggish.
-
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Nucleophilic Aromatic Substitution (SNAr) : The highly electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halogen) is present on the ring.
Plausible Synthetic Methodologies
While specific, detailed protocols for the synthesis of CAS 393-05-5 are not widely published, its synthesis can be logically inferred from established methods for preparing analogous poly(trifluoromethyl)arenes.
Caption: Plausible synthesis via fluorination of a chlorinated precursor.
Method 1: Exhaustive Fluorination of a Trichloromethyl Precursor This is the most industrially relevant and common method for synthesizing benzotrifluorides. The process involves the reaction of a corresponding tris(trichloromethyl)benzene with a fluorinating agent.
-
Starting Material : 1,2,4-Tris(trichloromethyl)benzene is required as the precursor.
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Reaction : The precursor is treated with a strong fluorinating agent, typically anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony(V) chloride (SbCl₅).[4][7]
-
Conditions : The reaction is typically carried out under high pressure and elevated temperatures in an autoclave.
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Mechanism : This is a halogen exchange (HALEX) reaction where the chlorine atoms are systematically replaced by fluorine atoms.
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Workup and Purification : After the reaction, the excess HF is removed, and the crude product is neutralized. Purification is achieved through fractional distillation or chromatography to yield the final 1,2,4-Tris(trifluoromethyl)benzene.
Potential Applications and Areas of Research
The utility of 1,2,4-Tris(trifluoromethyl)benzene lies in its role as a specialized chemical intermediate. Its applications, while not yet widely reported, can be extrapolated from the well-established roles of other fluorinated building blocks.
-
Pharmaceutical and Agrochemical Synthesis : As a building block, it can be used to synthesize complex active pharmaceutical ingredients (APIs) and pesticides.[2][8] The asymmetric pattern could be crucial for optimizing ligand-receptor interactions where precise positioning of the bulky, lipophilic -CF3 groups is necessary. The compound's high fluorine content can enhance the efficacy and stability of the final products.[1]
-
Advanced Materials : Fluorinated polymers are renowned for their high thermal stability and chemical resistance.[8] 1,2,4-Tris(trifluoromethyl)benzene could serve as a monomer or cross-linking agent in the development of specialty polymers, coatings, and insulators for demanding applications, including in the electronics industry.[2]
-
Organic Electronics : The electron-deficient nature of the aromatic core makes it a candidate for creating n-type semiconductor materials for use in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells.[8]
Spectroscopic Characterization Profile (Predicted)
For unambiguous identification, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics for 1,2,4-Tris(trifluoromethyl)benzene.
Table 3: Predicted Spectroscopic Signatures
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Three signals in the aromatic region (likely >7.5 ppm). Each signal will correspond to one proton and will exhibit complex splitting (doublet of doublets, etc.) due to coupling with the other two aromatic protons. |
| ¹³C NMR | Nine distinct signals are expected. Three signals will be quartets with large ¹JCF coupling constants, corresponding to the -CF3 carbons. Six signals will be for the aromatic carbons; those directly attached to the -CF3 groups will also appear as quartets with smaller ²JCF coupling. |
| ¹⁹F NMR | Three distinct signals, each integrating to 3 fluorine atoms. Since the three -CF3 groups are chemically non-equivalent, they should appear as separate singlets (assuming no significant through-space H-F or F-F coupling). |
| Mass Spec (EI) | A strong molecular ion peak (M⁺) at m/z = 282. Common fragmentation patterns would include the loss of a fluorine atom (m/z = 263) and the loss of a trifluoromethyl radical (m/z = 213). |
Safety and Handling
-
General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Flammability : Many related benzotrifluoride compounds are flammable liquids.[4][9][11] Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Health Hazards : Based on analogous compounds, it may be harmful if swallowed or inhaled and could cause skin and eye irritation.[9][12] Long-term exposure effects are unknown.
Conclusion
1,2,4-Tris(trifluoromethyl)benzene represents a valuable yet under-explored tool for chemical innovation. Its highly electron-deficient aromatic core and asymmetric substitution pattern offer unique opportunities for the design of novel pharmaceuticals, agrochemicals, and advanced materials. While a scarcity of published experimental data necessitates careful initial characterization by researchers, its predicted properties and plausible synthetic routes provide a solid foundation for its exploration. As the demand for complex, high-performance fluorinated molecules continues to grow, 1,2,4-Tris(trifluoromethyl)benzene is poised to become an important building block for scientists and engineers working at the forefront of molecular design.
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